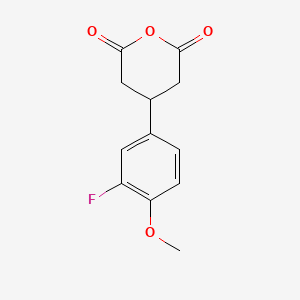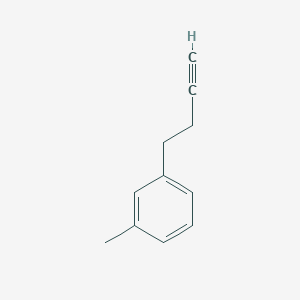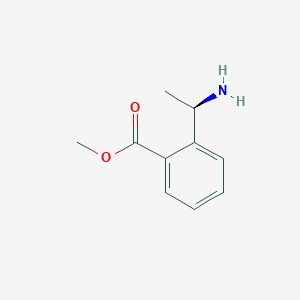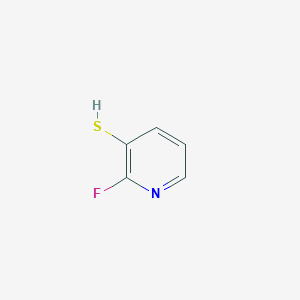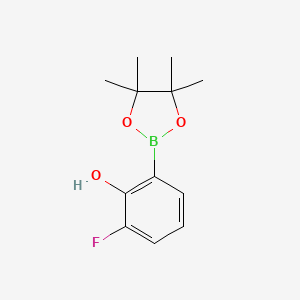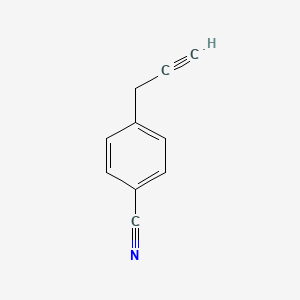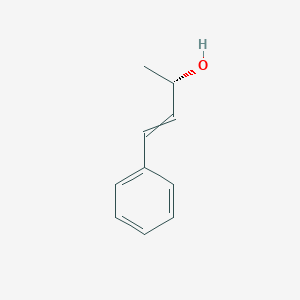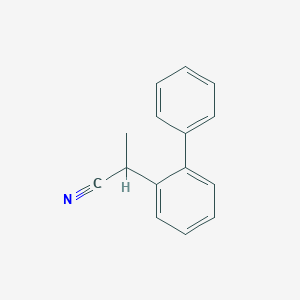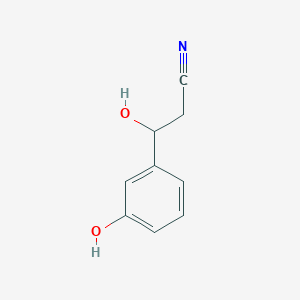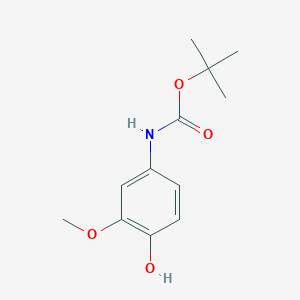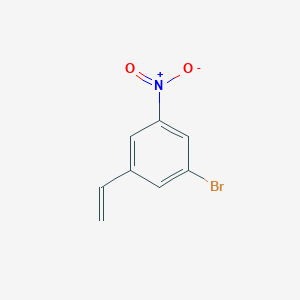![molecular formula C10H13NO2 B8066243 methyl 2-[(1S)-1-aminoethyl]benzoate](/img/structure/B8066243.png)
methyl 2-[(1S)-1-aminoethyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(1S)-1-aminoethyl]benzoate is an organic compound known for its distinctive chemical structure and potential applications in various fields. This compound features a benzoate moiety substituted at the 2-position by a methyl ester and a chiral aminoethyl group. Its unique configuration and structural attributes make it a significant compound in synthetic chemistry, medicinal research, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1S)-1-aminoethyl]benzoate typically involves multi-step organic reactions. One common approach is:
Esterification: : Starting with benzoic acid, it undergoes esterification with methanol in the presence of a strong acid catalyst, like sulfuric acid, to form methyl benzoate.
Nitration: : Methyl benzoate is then subjected to nitration using a nitrating mixture (concentrated sulfuric acid and nitric acid) to introduce a nitro group at the 2-position.
Reduction: : The nitro group in 2-nitromethylbenzoate is reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst, or through chemical reduction with iron filings and hydrochloric acid.
Chiral Synthesis: : Enantiomerically pure (1S)-1-aminoethyl group is introduced via chiral synthesis techniques, ensuring the desired stereochemistry.
Industrial Production Methods
Industrial methods for producing this compound often involve optimizing reaction conditions for scalability and cost-effectiveness. These methods may include:
Catalytic hydrogenation processes for reducing the nitro group at larger scales.
Advanced chiral catalysts or enzyme-catalyzed reactions to ensure high yield and optical purity.
化学反応の分析
Types of Reactions
Methyl 2-[(1S)-1-aminoethyl]benzoate undergoes various types of chemical reactions including:
Oxidation: : Oxidative reactions may modify the amine group to form imines or oximes under appropriate conditions.
Reduction: : Reduction can further modify the nitro or amino groups depending on the reaction environment.
Substitution: : Nucleophilic substitution reactions on the benzene ring can introduce new functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Solvents: : Methanol, ethanol, dichloromethane for various synthesis steps.
Major Products
Oxidation may produce imine derivatives.
Reduction typically results in modified amino derivatives.
Substitution can yield a range of benzoate derivatives depending on the incoming group.
科学的研究の応用
Methyl 2-[(1S)-1-aminoethyl]benzoate has diverse applications in scientific research:
Chemistry: : Serves as a building block in organic synthesis, especially for creating chiral intermediates.
Biology: : Used in biochemical studies for exploring enzyme-substrate interactions.
Medicine: : Investigated for its potential as a pharmacophore in developing new therapeutics.
Industry: : Used in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action for methyl 2-[(1S)-1-aminoethyl]benzoate is driven by its interaction with molecular targets:
Molecular Targets: : Binds to specific enzymes or receptors, influencing biochemical pathways.
Pathways: : Modifies cellular signaling pathways, potentially affecting physiological outcomes depending on the application.
類似化合物との比較
Unique Features
Methyl 2-[(1S)-1-aminoethyl]benzoate stands out due to its chiral center and functional group versatility, which enhances its utility in chiral synthesis and medicinal chemistry.
List of Similar Compounds
Methyl 3-aminobenzoate
Ethyl 2-aminoethyl benzoate
2-(Aminomethyl)benzoic acid methyl ester
特性
IUPAC Name |
methyl 2-[(1S)-1-aminoethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZZUYUFXLIADY-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
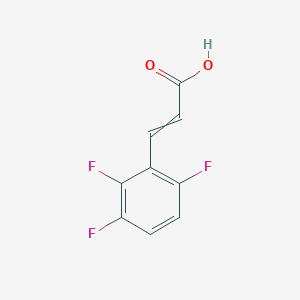
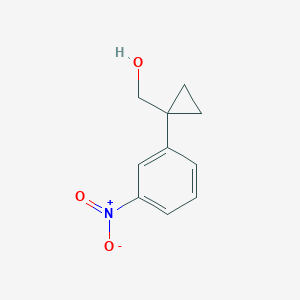
![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B8066185.png)
